Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-
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Overview
Description
Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- is a complex organic compound with a unique structure It features a cyclohexanone core substituted with a 2-methoxyphenyl and a nitroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can further participate in other reactions.
Substitution: The methoxy group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso compounds.
Scientific Research Applications
Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R-cis)-: Similar in structure but with different substituents, leading to different chemical and biological properties.
Cyclohexanone, 2-ethyl-: Another cyclohexanone derivative with distinct functional groups.
Cyclohexanone, 3-methyl-, ®-: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its nitro and methoxyphenyl groups make it a versatile compound for various applications.
Properties
CAS No. |
748788-67-2 |
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Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(2S)-2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H19NO4/c1-20-15-9-5-3-7-12(15)13(10-16(18)19)11-6-2-4-8-14(11)17/h3,5,7,9,11,13H,2,4,6,8,10H2,1H3/t11-,13+/m0/s1 |
InChI Key |
ZVUZXFHQYIMROB-WCQYABFASA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](C[N+](=O)[O-])[C@@H]2CCCCC2=O |
Canonical SMILES |
COC1=CC=CC=C1C(C[N+](=O)[O-])C2CCCCC2=O |
Origin of Product |
United States |
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